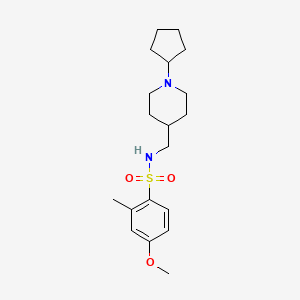

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(6-ethoxypyridin-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(6-ethoxypyridin-3-yl)methanone” is a derivative of 1,2,4-oxadiazole . It has been identified as a selective non-steroidal agonist of the G-protein coupled bile acid receptor-1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves the reaction of substituted benzaldehyde with compound 2 in 1,4-dioxane, with the addition of a few drops of glacial acetic acid . The reaction mixture is refluxed for 5-6 hours, then poured into cold water. The crystals that form are filtered off, washed with water, and recrystallized from absolute ethanol to obtain the target product .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can be used to identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the number and type of atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are complex and can involve multiple steps . The specific reactions will depend on the exact structure of the compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can be determined using various analytical techniques . These can include determining the melting point, analyzing the IR spectrum to identify functional groups, and using NMR spectroscopy to determine the structure of the molecule .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Antimicrobial and Antimycobacterial Activity : A study detailed the synthesis of nicotinohydrazide derivatives, including compounds with 1,3,4-oxadiazole rings, which were screened for their antimycobacterial activity. The inclusion of the oxadiazole moiety in these structures signifies the potential of such compounds for antimicrobial applications (R.V.Sidhaye et al., 2011).

Insecticidal Activity : Another research demonstrated the synthesis of 1,3,4-oxadiazoles from 2-chloropyridine-5-acetic acid, indicating the potential use of these compounds in developing insecticidal agents (B. S. Holla et al., 2004).

Structural and Chemical Analysis

Protonation Sites and Hydrogen Bonding Analysis : Studies on N,4-diheteroaryl 2-aminothiazoles, including compounds with methoxypyridinyl groups, were conducted to understand their protonation sites and hydrogen bonding patterns. These analyses provide insights into the molecular structure and potential intermolecular interactions (Denise Böck et al., 2021).

Antimicrobial Activity of Pyrazoline Derivatives : Research on the synthesis of pyrazoline derivatives that contain pyridinyl groups has shown significant antimicrobial activity. These studies highlight the role of specific molecular structures in enhancing antimicrobial efficacy (Satyender Kumar et al., 2012).

Biochemical Applications

- Orexin Receptor Antagonism : Almorexant, a compound targeting the orexin receptor, which is structurally related to the discussed chemical class, has been studied for its potential in treating sleep disorders. This demonstrates the broader application of such molecular frameworks in therapeutic development (P. Malherbe et al., 2009).

Wirkmechanismus

The mechanism of action of 1,2,4-oxadiazole derivatives involves their interaction with the G-protein coupled bile acid receptor-1 (GPBAR1) . These compounds act as agonists of GPBAR1, meaning they bind to the receptor and activate it . This can have various effects on cellular processes, depending on the specific cell type and the exact nature of the compound .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(6-ethoxypyridin-3-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-2-20-12-4-3-10(7-15-12)14(19)18-6-5-11(8-18)13-16-9-21-17-13/h3-4,7,9,11H,2,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKRGOZDOXTIEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C(=O)N2CCC(C2)C3=NOC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-Oxo-5,6,7,8-tetrahydro-2H-cinnolin-4-yl)methyl]but-2-ynamide](/img/structure/B2664953.png)

![2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide](/img/no-structure.png)

![1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2664955.png)

![N-cyclopropyl-2-(2-fluorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2664961.png)

![4-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2664962.png)

![2,8,10-Trimethyl-4-(piperidin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2664964.png)

![N-[3-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2664971.png)